

An In-depth Technical Guide to the Crystal Structure of 3-(Hydroxymethyl)benzamide

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Compound of Interest

Compound Name: 3-(Hydroxymethyl)benzamide

Cat. No.: B159686

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Abstract

This technical guide provides a comprehensive analysis of the anticipated crystal structure of **3-(Hydroxymethyl)benzamide**. While a definitive, publicly available crystal structure for this specific compound is not currently accessible, this document synthesizes information from closely related benzamide derivatives and fundamental principles of crystallography to offer a detailed predictive overview. The guide covers the synthesis, molecular characteristics, and expected intermolecular interactions, with a particular focus on the role of hydrogen bonding in the solid-state architecture. Methodologies for crystallization, single-crystal X-ray diffraction, and physicochemical characterization are detailed to provide a robust framework for future experimental investigation. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development by providing foundational knowledge and practical guidance for the study of this and similar molecular solids.

Introduction

Benzamide and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and forming predictable supramolecular structures.^[1] The amide functional group is a prolific former of hydrogen bonds, often leading to well-ordered crystalline lattices.^[2] The introduction of a hydroxymethyl substituent at the meta-position of the benzene ring in **3-(Hydroxymethyl)benzamide** (Figure 1) adds another

key hydrogen bonding moiety, suggesting a rich and complex crystalline architecture. Understanding the crystal structure of this compound is paramount for controlling its solid-state properties, such as solubility, stability, and bioavailability, which are critical parameters in drug development.

This guide will explore the probable solid-state structure of **3-(Hydroxymethyl)benzamide**, drawing on established principles and experimental data from analogous compounds.

Figure 1: Chemical Structure of **3-(Hydroxymethyl)benzamide**

Caption: Molecular structure of **3-(Hydroxymethyl)benzamide**.

Physicochemical Properties

A summary of the key physicochemical properties of **3-(Hydroxymethyl)benzamide** is presented in Table 1. These values are essential for designing crystallization experiments and for understanding the compound's behavior in various solvent systems.

Property	Value	Source
Molecular Formula	C ₈ H ₉ NO ₂	[3]
Molecular Weight	151.16 g/mol	[3]
CAS Number	126926-34-9	[3]
Hydrogen Bond Donors	2 (Amide N-H, Hydroxyl O-H)	[3]
Hydrogen Bond Acceptors	2 (Carbonyl O, Hydroxyl O)	[3]
Rotatable Bond Count	2	[3]

Synthesis and Crystallization

Synthesis

The synthesis of **3-(Hydroxymethyl)benzamide** can be achieved through various synthetic routes. A common approach involves the reduction of the corresponding aldehyde or carboxylic acid derivative. For instance, 3-formylbenzamide can be reduced to **3-**

(hydroxymethyl)benzamide using a suitable reducing agent like sodium borohydride.

Alternatively, the amide can be formed from 3-(hydroxymethyl)benzoic acid.

Recommended Crystallization Protocol

Obtaining single crystals suitable for X-ray diffraction is a critical step. The following protocol outlines a general approach for the crystallization of **3-(Hydroxymethyl)benzamide**.

Experimental Workflow for Crystallization

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Methodology:

- Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
- Data Collection: The crystal is cooled (typically to 100-150 K) to minimize thermal vibrations and placed in an X-ray beam. [2]A series of diffraction images are collected as the crystal is rotated.
- Structure Solution and Refinement: The diffraction data are used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

Predicted Crystal Structure and Intermolecular Interactions

In the absence of a determined crystal structure for **3-(Hydroxymethyl)benzamide**, we can infer its probable packing and hydrogen bonding patterns based on the known structures of benzamide and other derivatives. [4]

Expected Hydrogen Bonding Motifs

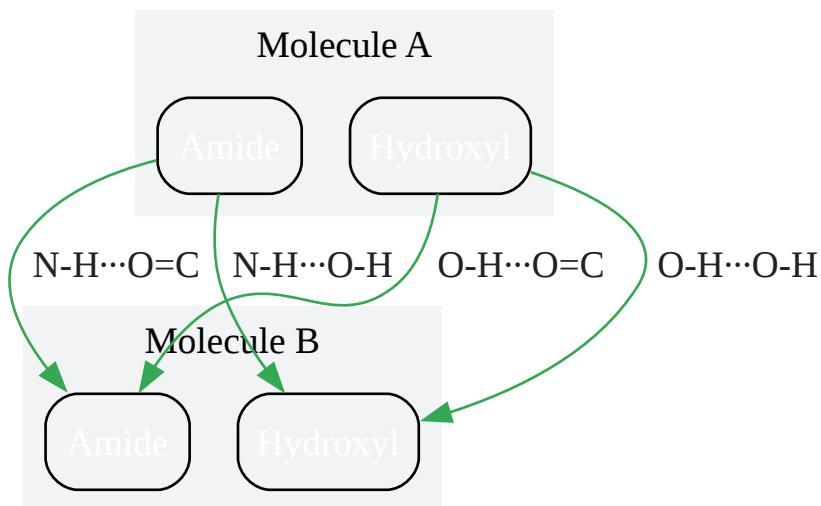
The presence of both amide and hydroxyl groups provides multiple sites for hydrogen bonding, which will likely dominate the crystal packing. [5][6]

- Amide-Amide Interactions: The amide groups are expected to form robust N-H \cdots O hydrogen bonds, leading to the formation of common supramolecular synthons such as chains or

dimers. [1]* Hydroxyl-Amide Interactions: The hydroxyl group can act as both a hydrogen bond donor (O-H) and acceptor (O). This allows for the formation of O-H…O=C hydrogen bonds with the amide carbonyl and N-H…O-H hydrogen bonds with the hydroxyl oxygen.

- Hydroxyl-Hydroxyl Interactions: O-H…O-H hydrogen bonds between neighboring hydroxymethyl groups could also contribute to the overall crystal packing.

Diagram of Potential Hydrogen Bonding Network



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Caption: Potential intermolecular hydrogen bonding interactions.

π-π Stacking

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules are likely to play a role in stabilizing the crystal lattice. The specific geometry of these interactions (e.g., face-to-face or offset) will depend on the overall packing arrangement.

Further Characterization

Beyond SC-XRD, a comprehensive understanding of the solid-state properties of **3-(Hydroxymethyl)benzamide** requires additional characterization techniques.

Technique	Information Provided
Powder X-ray Diffraction (PXRD)	Fingerprint of the crystalline phase; useful for polymorphism screening and quality control.
Differential Scanning Calorimetry (DSC)	Melting point, enthalpy of fusion, and detection of polymorphic transitions.
Thermogravimetric Analysis (TGA)	Thermal stability and decomposition profile.
Fourier-Transform Infrared (FTIR) Spectroscopy	Information on functional groups and shifts in vibrational frequencies due to hydrogen bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy	Confirmation of the molecular structure in solution.

Conclusion

This technical guide has provided a predictive yet comprehensive overview of the crystal structure of **3-(Hydroxymethyl)benzamide**. Based on the analysis of its functional groups and comparison with related compounds, a complex and robust hydrogen-bonding network is anticipated to be the primary determinant of its crystal packing. The detailed experimental protocols provided herein offer a clear path for the future synthesis, crystallization, and definitive structural elucidation of this compound. A thorough understanding of its solid-state chemistry is a critical step in harnessing its potential in pharmaceutical and materials science applications.

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